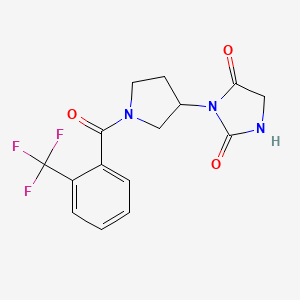
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that exhibits a unique chemical structure, which makes it a promising candidate for drug development.
Applications De Recherche Scientifique
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It may also work by modulating specific signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide are complex and varied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. More research is needed to determine its safety and efficacy in animal models and humans.
Orientations Futures
There are several future directions for research on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide. One direction is to further investigate its potential as a treatment for cancer, viral infections, and bacterial infections. Another direction is to study its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine the safety and efficacy of the compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxy-3-methoxybenzyl)-2-oxoacetamide involves a series of chemical reactions. The starting materials are 1,2-dimethylindole-3-carboxylic acid, 4-ethoxy-3-methoxybenzylamine, and ethyl chloroformate. The reaction involves the formation of an amide bond between the carboxylic acid and the amine group of the benzylamine. The product is then treated with ethyl chloroformate to form the final compound.
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-28-18-11-10-15(12-19(18)27-4)13-23-22(26)21(25)20-14(2)24(3)17-9-7-6-8-16(17)20/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFDAEZPYKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)
![7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B2678231.png)


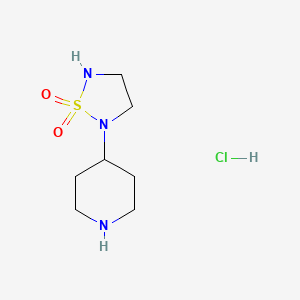
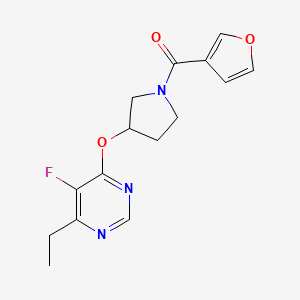
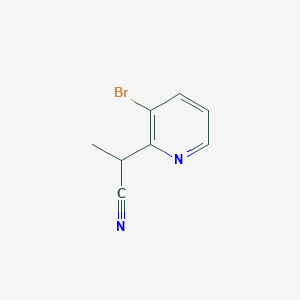
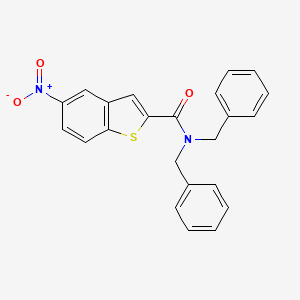

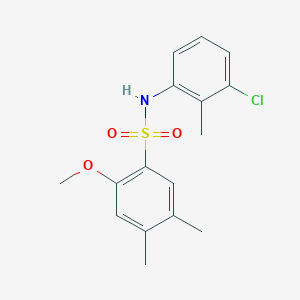
![(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2678246.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2678247.png)
